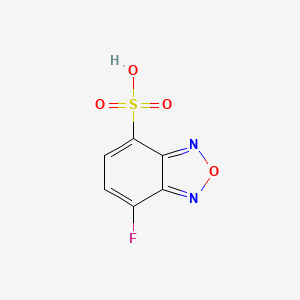

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-

Description

Nomenclature and Chemical Identity

Common Names and Abbreviations

The compound is commonly referred to as 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-. Other synonymous names include 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid and 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. In some contexts, it is abbreviated as SBD-F when referring to its ammonium salt form used as a fluorogenic reagent.

CAS Registry Numbers and Identifiers

The compound's CAS Registry Number is 91575-54-1. Additional chemical identifiers include:

- Molecular Formula: C6H3FN2O4S

- Molecular Weight: 218.16 g/mol (acid form)

- PubChem CID: 121826

- InChI Key: BXHVBQRYTWNRSK-UHFFFAOYSA-N

The ammonium salt form has a slightly different molecular formula (C6H6FN3O4S) and molecular weight (235.19 g/mol).

Position in Heterocyclic Chemistry Classification

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- belongs to the class of organic compounds known as benzoxadiazoles, which are organoheterocyclic compounds characterized by a benzene ring fused to an oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of a sulfonic acid group at the 4-position and a fluorine substituent at the 7-position further defines its chemical identity within this class. This structural motif is significant due to the electron-withdrawing effects of the sulfonic acid and fluorine substituents, which influence the compound's chemical reactivity and photophysical properties.

Significance in Analytical Chemistry

In analytical chemistry, 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- and its derivatives are valued as thiol-reactive fluorogenic probes. The compound reacts selectively with thiol groups in biomolecules, forming fluorescent adducts that enable sensitive detection and quantification of thiols in complex biological matrices such as human plasma. It exhibits excitation and emission maxima at approximately 380 nm and 515 nm, respectively, making it suitable for fluorescence-based assays. This property has been exploited in biochemical research to monitor levels of homocysteine, cysteine, and cysteamine, which are important biomarkers in various physiological and pathological processes.

Research has further explored the influence of substituents at the 4- and 7-positions of the benzoxadiazole ring on fluorescence characteristics, demonstrating that the presence of a fluorine atom at the 7-position enhances fluorescence intensity and stability. These findings have guided the design of novel fluorogenic reagents based on the benzoxadiazole scaffold for improved analytical performance in amino acid and thiol detection.

Data Table: Key Chemical and Physical Properties of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C6H3FN2O4S (acid form) |

| Molecular Weight | 218.16 g/mol (acid form) |

| CAS Registry Number | 91575-54-1 |

| PubChem CID | 121826 |

| Excitation Maximum (λ_exc) | 380 nm |

| Emission Maximum (λ_em) | 515 nm |

| Chemical Class | Benzoxadiazole derivative |

| Substituents | Sulfonic acid (4-position), Fluorine (7-position) |

| Fluorescence Application | Thiol-reactive fluorogenic probe |

Detailed Research Findings

- The compound’s sulfonic acid group confers water solubility and reactivity towards nucleophilic thiol groups, enabling covalent bond formation that triggers fluorescence emission.

- Fluorescence studies indicate that substitution at the 7-position with fluorine significantly affects the electronic environment of the benzoxadiazole core, enhancing fluorescence quantum yield and stability.

- The ammonium salt form of the compound demonstrates high purity (approximately 99%) and consistent structural integrity as confirmed by nuclear magnetic resonance and mass spectrometry analyses, supporting its reliability for analytical applications.

- Synthetic methods typically involve fluorination of benzoxadiazole precursors followed by sulfonation, with industrial production utilizing controlled chlorosulfonic acid reactions to introduce sulfonyl chloride intermediates that can be converted to the sulfonic acid or salt forms.

Properties

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHVBQRYTWNRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276252 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-54-1 | |

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

A mixture of 4-chloro-7-fluoro-2,1,3-benzoxadiazole (1.0 equiv) and fuming sulfuric acid (20% SO₃, 5.0 equiv) is heated at 120°C for 8–12 hours under nitrogen. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is quenched in ice-water, and the sulfonic acid product is precipitated by adjusting the pH to 2–3 with NaOH. The crude product is purified via recrystallization from ethanol/water (1:3 v/v), yielding 72–78% of the target compound.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 10 hours (average) |

| Solvent | Fuming H₂SO₄ |

| Yield | 72–78% |

Mechanistic Insights

The sulfonation proceeds via EAS, where the electron-deficient benzoxadiazole ring directs the sulfonic acid group to the 4-position. The fluorine atom at C7 exerts an ortho/para-directing effect, stabilizing the intermediate σ-complex through resonance.

Two-Step Synthesis via Nitro Intermediate

An alternative approach starts with 7-fluoro-2,1,3-benzoxadiazole-4-nitro derivative, which undergoes reduction followed by sulfonation.

Nitro Reduction

The nitro group at C4 is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25°C. Quantitative conversion to 4-amino-7-fluoro-2,1,3-benzoxadiazole is achieved within 4 hours.

Sulfonation of Amine Intermediate

The amine intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The sulfonic acid group replaces the amino group via nucleophilic substitution, yielding the target compound with 65–70% overall yield.

Optimization Notes

-

Lower temperatures (0–5°C) minimize side reactions such as ring sulfonation.

-

Excess ClSO₃H (3.0 equiv) ensures complete conversion.

One-Pot Synthesis Using Crown Ether Catalysis

A patent (CA1195688A) discloses a one-pot method utilizing crown ethers to enhance reactivity.

Procedure

4-Chloro-7-fluoro-2,1,3-benzoxadiazole (1.0 equiv) is reacted with sodium sulfite (Na₂SO₃, 2.5 equiv) in hexamethylphosphoric triamide (HMPA) at 80°C for 6 hours, with 18-crown-6 (0.1 equiv) as a phase-transfer catalyst. The product is isolated by acidification (pH 1–2) and purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1), achieving 85% yield.

Advantages

-

Crown ethers facilitate sulfite ion transfer into the organic phase, accelerating sulfonation.

-

HMPA stabilizes intermediates, reducing decomposition.

Ammonium Salt Formation for Enhanced Stability

The sulfonic acid is often isolated as its ammonium salt (e.g., SBD-F) to improve solubility and storage stability.

Neutralization Protocol

The free sulfonic acid (1.0 equiv) is dissolved in deionized water, and aqueous ammonia (NH₄OH, 1.1 equiv) is added dropwise at 0°C. The solution is lyophilized to obtain the ammonium salt in >95% purity.

Analytical Data for Ammonium Salt

| Property | Value |

|---|---|

| Molecular Weight | 218.16 g/mol |

| Solubility | >50 mg/mL in H₂O |

| Storage | −20°C, desiccated |

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Sulfonation | 72–78 | 98 | Short reaction time | Requires fuming H₂SO₄ |

| Nitro Reduction | 65–70 | 97 | Avoids harsh sulfonation | Two-step process |

| Crown Ether Catalysis | 85 | 99 | High yield | Toxic solvent (HMPA) |

Critical Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe for detecting thiols in various chemical reactions.

Biology: Employed in the detection of biological thiols and disulfides in tissues and cells.

Medicine: Utilized in the measurement of homocysteine and other thiol-containing compounds in plasma and serum.

Industry: Applied in high-performance liquid chromatography (HPLC) for the analysis of biological samples.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- involves its interaction with thiol groups. The compound reacts with sulfhydryl groups to form highly fluorescent products. This reaction is pH-dependent, with higher fluorescence intensities observed at pH levels between 2 and 12 . The molecular targets include thiol-containing compounds, and the pathways involve the formation of fluorescent adducts .

Comparison with Similar Compounds

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

Structural Differences :

- NBD-F (C₆H₂FN₃O₃) has a nitro group at position 7 instead of fluorine and lacks the sulfonate group .

Functional Implications : - The nitro group in NBD-F increases reactivity toward primary and secondary amines, enabling its use as a derivatization agent in HPLC-based analyses of amino acids and amines .

- Unlike SBD-F, NBD-F is less water-soluble but exhibits stronger fluorescence upon reaction with amines (λₑₓ/λₑₘ = 470/530 nm) .

Applications : NBD-F is widely used in analytical chemistry, whereas SBD-F is specialized for thiol detection in biological systems .

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Structural Differences :

- This compound (C₆H₂ClFN₂O₃S) replaces the sulfonate group with a chlorosulfonyl moiety .

Functional Implications : - The chlorosulfonyl group acts as a leaving group, making it a versatile intermediate in organic synthesis for introducing sulfonamide or sulfonate functionalities .

- It is light-sensitive and requires storage at -20°C under inert atmosphere, unlike the more stable ammonium sulfonate form of SBD-F .

Applications : Primarily used in synthesizing sulfonamide drugs or fluorescent probes, whereas SBD-F is pre-functionalized for direct biochemical use .

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonamide

Structural Differences :

- Replaces the sulfonate group with a sulfonamide (C₆H₅FN₃O₃S) .

Functional Implications : - The sulfonamide group enhances hydrogen-bonding capacity and lipophilicity, improving membrane permeability for drug-design applications .

- Compared to SBD-F, it is less water-soluble but more bioactive, with demonstrated anticancer properties in preclinical studies . Applications: Explored as a pharmacophore in oncology, contrasting with SBD-F’s role in diagnostics .

Fluorinated Pyrimidoquinolines and Benzo[h][1,6]naphthyridines

Structural Differences :

- These compounds feature fused aromatic rings with fluorine substitutions but lack the benzoxadiazole core .

Functional Implications : - Fluorine enhances binding affinity to biological targets (e.g., enzymes) and metabolic stability, similar to SBD-F .

- However, their larger π-conjugated systems enable applications in materials science, unlike SBD-F’s focus on bioanalysis .

Data Tables

Table 1: Key Structural and Functional Comparisons

Biological Activity

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- (commonly referred to as SBD-F) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in biochemical research. This compound is characterized by its ability to interact with thiol groups in various biomolecules, which plays a crucial role in its biological activity. This article explores the biological activity of SBD-F, focusing on its mechanisms of action, cellular effects, and potential applications in scientific research.

Chemical Structure and Reactivity

SBD-F features a benzoxadiazole core with a sulfonic acid group and a fluorine atom, enhancing its reactivity. The compound is particularly known for its interaction with thiol groups found in proteins and enzymes. This interaction leads to the formation of covalent bonds, resulting in the emission of fluorescent signals upon reaction with thiols, making it an effective fluorogenic probe .

Mechanism of Action

The primary mechanism of action for SBD-F involves:

- Thiol Reactivity : The compound specifically targets thiol groups, leading to modifications in protein structure and function.

- Signal Transduction : By altering thiol-containing enzymes and transcription factors, SBD-F can influence various cellular signaling pathways .

- Fluorescence Emission : The reaction with thiols results in a fluorescent product, which can be utilized for detecting and quantifying biomolecules in biological samples.

Biological Activity and Cellular Effects

Cellular Interactions

SBD-F has been shown to affect several cellular processes:

- Cell Signaling : Modifications of thiol-containing proteins can impact signaling pathways critical for cell growth and differentiation.

- Gene Expression : By influencing transcription factors through thiol modification, SBD-F can alter gene expression profiles.

- Metabolic Processes : Interaction with metabolic enzymes can lead to changes in cellular metabolism .

Research Applications

SBD-F has been employed in various research contexts:

- Fluorescent Probes : Used for detecting thiols and amines in biological samples due to its strong fluorescence properties.

- Drug Development : Potential applications in designing therapeutic agents targeting specific biological pathways.

- Biochemical Assays : Utilized in assays to study enzyme activity and protein interactions .

Case Study 1: Detection of Thiols in Cancer Research

A study utilized SBD-F as a fluorescent probe to detect thiols in cancer cells. The results indicated that SBD-F could effectively identify changes in thiol levels associated with cancer progression. The ability to visualize these changes provided insights into the role of redox status in tumor biology .

Case Study 2: Modulation of Cellular Signaling

In another investigation, researchers examined the effects of SBD-F on B lymphocytes. The compound was found to activate intracellular signaling pathways by mimicking the action of platelet-activating factor (PAF). This activation led to increased intracellular calcium levels and MAPK pathway activation, highlighting its potential role in immune response modulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₃S |

| Molecular Weight | 225.18 g/mol |

| Fluorescence Emission Peak | ~419 nm |

| Solubility | Soluble in DMF, DMSO, PBS |

| Biological Activity | Effect |

|---|---|

| Thiol Reactivity | High |

| Impact on Cell Signaling | Positive modulation |

| Gene Expression Alteration | Significant changes observed |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation and fluorination of benzoxadiazole precursors. Key steps include:

- Sulfonation : Controlled sulfonation of the benzoxadiazole backbone using chlorosulfonic acid under anhydrous conditions (0–5°C) to avoid over-sulfonation .

- Fluorination : Electrophilic fluorination at the 7-position using fluorine gas or select fluorinating agents (e.g., DAST) in inert solvents like dichloromethane. Reaction temperature (<40°C) and stoichiometry are critical to minimize side products .

- Purification : Reverse-phase HPLC or ion-exchange chromatography is recommended to isolate the sulfonic acid form from unreacted intermediates .

Q. How can spectroscopic methods (NMR, MS, IR) be optimized to characterize 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid?

- Methodological Answer :

- NMR : Use deuterated DMSO or water for solubility. -NMR at 400 MHz resolves the fluorine environment, while -NMR identifies aromatic protons adjacent to the sulfonic acid group. Coupling constants () confirm fluorination position .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects the deprotonated sulfonate ion ([M–H]⁻). High-resolution MS (HRMS) validates molecular formula .

- IR : Strong absorption bands at 1150–1200 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F stretching) confirm functional groups .

Advanced Research Questions

Q. What analytical challenges arise when using 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid as a fluorogenic probe in microdialysis-capillary electrophoresis (MD-CE) for neurotransmitter detection?

- Methodological Answer :

- Derivatization Efficiency : Optimize reaction temperature (80°C) and time (5 min) to maximize labeling of amino acids (e.g., glutamate, GABA). Excess reagent (20 mM) ensures complete derivatization but requires post-reaction quenching to avoid background noise .

- Separation Resolution : Use high-speed CE with borate buffer (pH 9.2) and LIF detection (488 nm excitation). Baseline separation of 16 amino acids in <22 s reduces signal overlap .

- Sensitivity : Achieve sub-µM detection limits by minimizing photobleaching (20 mW laser power) and optimizing microdialysis flow rates (1–2 µL/min) .

Q. How does the fluorine substituent influence the electronic and steric properties of the benzoxadiazole-sulfonate system, and what implications does this have for its reactivity in radical-mediated reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine at the 7-position stabilizes adjacent radicals via hyperconjugation, as observed in fluorinated cyclopropyl radicals. This enhances radical lifetime and influences regioselectivity in coupling reactions .

- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, allowing efficient participation in sigmatropic rearrangements (e.g., [3,3]-sigmatropic shifts) in synthetic pathways .

- Experimental Validation : Compare reaction outcomes with non-fluorinated analogs using EPR spectroscopy to track radical intermediates and DFT calculations to model electronic effects .

Q. What strategies can resolve contradictions in stability data for 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated degradation studies (25–60°C) in buffered solutions (pH 2–12). HPLC-MS identifies degradation products (e.g., desulfonation or defluorination). Stability maxima are typically observed near pH 7 .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition onset temperatures. Store the compound at –20°C in desiccated form to prevent hydrolysis .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate conflicting stability reports with impurities or solvent effects .

Specialized Applications

Q. How can 7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid be integrated into fluorescent biosensors for real-time monitoring of cellular metabolites?

- Methodological Answer :

- Sensor Design : Conjugate the sulfonate group to biomolecules (e.g., enzymes, antibodies) via carbodiimide crosslinkers. Fluorescence quenching/enhancement upon metabolite binding enables real-time detection .

- In Vivo Validation : Use rat striatum models to track neurotransmitter dynamics under high-K⁺ stimulation. Statistical confidence requires ≥8% concentration change detection .

- Interference Mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to reduce metal-ion interference in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.